methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate
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Overview
Description
The compound with the chemical structure “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate” is a cyclic organic molecule. This compound features a cyclohexane ring with various functional groups attached, including a methoxycarbonyl group and a hydroxyl group. The presence of these functional groups makes the compound versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate” typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a substituted cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often used to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. For example, the methoxycarbonyl group can be substituted with an amino group using ammonia or an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in an organic solvent such as ethanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of an amine derivative.
Scientific Research Applications
The compound “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate” has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals, including fragrances and flavorings.
Mechanism of Action
The mechanism of action of “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate” involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate cellular pathways by interacting with receptors or signaling molecules, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of “methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate”.
Cyclohexanol: A related compound with a hydroxyl group instead of a carbonyl group.
Methylcyclohexane: A similar cyclic compound with a methyl group attached to the ring.
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its potential biological activity also sets it apart from other similar compounds, making it a subject of interest in medicinal chemistry research.
Properties
IUPAC Name |
methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2)5-4-7(6-12-9)8(10)11-3/h4H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQVTOYMGMRQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(CO1)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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